
Urea, 1,1'-(1,4-piperazinediylbis(trimethylene))bis(3-(p-bromophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-(p-bromophenyl)- is a complex organic compound characterized by the presence of a urea functional group linked to a piperazine ring and bromophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-(p-bromophenyl)- typically involves the reaction of 1,4-piperazinediylbis(trimethylene) with 3-(p-bromophenyl)isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, and requires the use of a catalyst like triethylamine to facilitate the formation of the urea linkage .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process typically includes steps such as the preparation of intermediates, purification through recrystallization, and quality control to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-(p-bromophenyl)- can undergo various chemical reactions, including:
Oxidation: The bromophenyl groups can be oxidized to form corresponding bromophenyl oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while reduction can produce amines.
科学的研究の応用
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-(p-bromophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other advanced materials.
作用機序
The mechanism by which Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-(p-bromophenyl)- exerts its effects involves interactions with specific molecular targets. The urea functional group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity. The bromophenyl groups may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-butyl): Similar structure but with butyl groups instead of bromophenyl groups.
1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-(p-chlorophenyl)-urea): Contains chlorophenyl groups instead of bromophenyl groups.
Uniqueness
The presence of bromophenyl groups in Urea, 1,1’-(1,4-piperazinediylbis(trimethylene))bis(3-(p-bromophenyl)- imparts unique chemical properties, such as increased hydrophobicity and potential for halogen bonding, which can enhance its interactions with biological targets compared to similar compounds.
特性
CAS番号 |
55291-05-9 |
|---|---|
分子式 |
C24H32Br2N6O2 |
分子量 |
596.4 g/mol |
IUPAC名 |
1-(4-bromophenyl)-3-[3-[4-[3-[(4-bromophenyl)carbamoylamino]propyl]piperazin-1-yl]propyl]urea |
InChI |
InChI=1S/C24H32Br2N6O2/c25-19-3-7-21(8-4-19)29-23(33)27-11-1-13-31-15-17-32(18-16-31)14-2-12-28-24(34)30-22-9-5-20(26)6-10-22/h3-10H,1-2,11-18H2,(H2,27,29,33)(H2,28,30,34) |
InChIキー |
NPEOEWIHBHMVES-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCNC(=O)NC2=CC=C(C=C2)Br)CCCNC(=O)NC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine](/img/structure/B14624741.png)
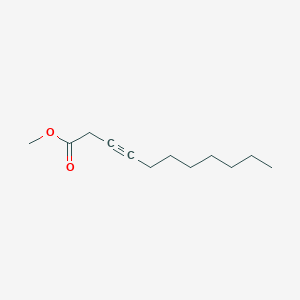
![1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14624781.png)
![Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)-](/img/structure/B14624789.png)

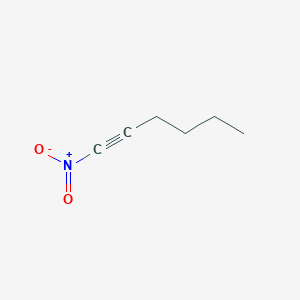
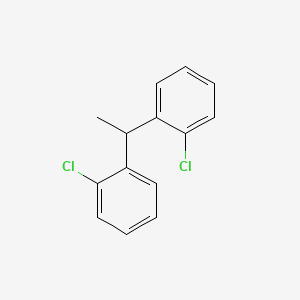
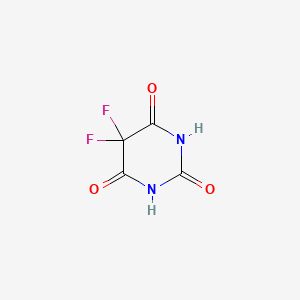
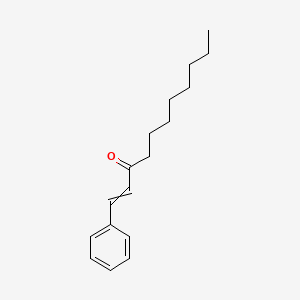
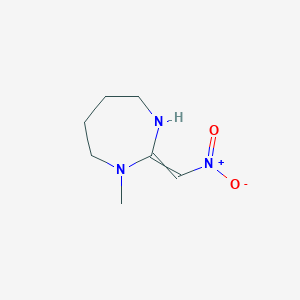
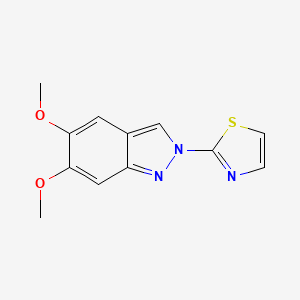
![(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene](/img/structure/B14624838.png)
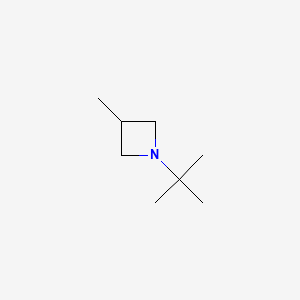
![2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole](/img/structure/B14624843.png)
